molecular formula C20H26N2O3 B3980813 2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B3980813
M. Wt: 342.4 g/mol
InChI Key: SBAYFLKSAUTKNR-UHFFFAOYSA-N
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Description

2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of a chromene moiety and a diazaspirodecane core, which imparts distinct chemical and biological properties. It is of interest in various fields of scientific research due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps:

    Formation of the Chromene Moiety: The chromene structure can be synthesized via the Pechmann condensation, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Construction of the Diazaspirodecane Core: This step involves the formation of the spirocyclic structure, which can be achieved through a cyclization reaction. A common approach is the reaction of a diamine with a suitable diketone or dialdehyde under acidic or basic conditions.

    Final Coupling: The chromene moiety is then coupled with the diazaspirodecane core through a nucleophilic substitution reaction, often using a halogenated intermediate and a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the chromene moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the diazaspirodecane core. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can occur at various positions, especially where halogenated intermediates are involved. Reagents such as sodium hydride or potassium carbonate can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Sodium hydride, potassium carbonate, or other strong bases in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Potential use in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one exerts its effects is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: May interact with enzymes, receptors, or ion channels.

    Pathways Involved: Could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-[(6-hydroxy-2H-chromen-3-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one: Similar structure but with a hydroxy group instead of a methoxy group.

    2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-ethyl-2,7-diazaspiro[4.5]decan-6-one: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one is unique due to its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties not found in its analogs.

Properties

IUPAC Name

2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-21-8-3-6-20(19(21)23)7-9-22(14-20)12-15-10-16-11-17(24-2)4-5-18(16)25-13-15/h4-5,10-11H,3,6-9,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAYFLKSAUTKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1=O)CCN(C2)CC3=CC4=C(C=CC(=C4)OC)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 2
2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 3
2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 4
2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 5
Reactant of Route 5
2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 6
Reactant of Route 6
2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

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